molecular formula C9H8N2 B3116776 6-Allylnicotinonitrile CAS No. 219727-44-3

6-Allylnicotinonitrile

Cat. No.: B3116776
CAS No.: 219727-44-3
M. Wt: 144.17 g/mol
InChI Key: HGBSZKUINPDVSZ-UHFFFAOYSA-N
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Description

6-Allylnicotinonitrile is an organic compound first synthesized in 1993 by Ting and Chang It is characterized by its unique structure, which includes an allyl group attached to the nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Allylnicotinonitrile typically involves the reaction of nicotinonitrile with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The general reaction scheme is as follows:

Nicotinonitrile+Allyl BromideThis compound\text{Nicotinonitrile} + \text{Allyl Bromide} \rightarrow \text{this compound} Nicotinonitrile+Allyl Bromide→this compound

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-Allylnicotinonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The allyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted nicotinonitrile derivatives .

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: Its derivatives have shown promise in biological studies, particularly in the development of bioactive compounds.

    Medicine: Research has indicated potential cytotoxic properties against certain cancer cell lines, making it a candidate for anticancer drug development.

    Industry: The compound’s unique photophysical properties make it useful in optoelectronic applications, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism by which 6-Allylnicotinonitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its nitrile and allyl functional groups. These interactions may influence cellular processes, leading to the observed biological activities .

Comparison with Similar Compounds

    Nicotinonitrile: The parent compound, which lacks the allyl group.

    4-Allylnicotinonitrile: A structural isomer with the allyl group attached at a different position.

    2-Allylnicotinonitrile: Another isomer with the allyl group in a different location on the pyridine ring.

Uniqueness: 6-Allylnicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and properties, such as in the development of specialized materials and bioactive compounds .

Properties

IUPAC Name

6-prop-2-enylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-2-3-9-5-4-8(6-10)7-11-9/h2,4-5,7H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBSZKUINPDVSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=NC=C(C=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 6-chloropyridine-3-carbonitrile (7.0 g, 50 mmol), allyl tri-n-butyltin (18.2 g, 55.0 mmol) and Pd(PPh3)2Cl2 (1 g) in 80 mL DMF was stirred at 90° C. for 3 hours. The mixture was cooled down and diluted with 1 L of EtOAc, washed with water (100 mL×2) and brine (100 mL), then concentrated. The residue was purified by column chromatography (PE:EtOAc=10:1) to afford the title compound.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
18.2 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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